4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione
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Overview
Description
4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated organic compound with a unique structure that includes both fluoro and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of the fluoro and trifluoromethoxy groups. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-5-(trifluoromethoxy)-2-pyridinamine
- 4-Fluoro-5-(trifluoromethoxy)-1,3-benzenedicarboxaldehyde
- 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol
Uniqueness
4-Fluoro-5-(trifluoromethoxy)-1,3-dihydro-2-benzofuran-1,3-dione is unique due to its specific combination of fluoro and trifluoromethoxy groups within a benzofuran structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H2F4O4 |
---|---|
Molecular Weight |
250.10 g/mol |
IUPAC Name |
4-fluoro-5-(trifluoromethoxy)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H2F4O4/c10-6-4(17-9(11,12)13)2-1-3-5(6)8(15)16-7(3)14/h1-2H |
InChI Key |
FIRLEGHIIOTAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)OC2=O)F)OC(F)(F)F |
Origin of Product |
United States |
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